molecular formula C10H20ClNO B1421024 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride CAS No. 1185044-73-8

4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride

Cat. No.: B1421024
CAS No.: 1185044-73-8
M. Wt: 205.72 g/mol
InChI Key: KIBCXPPXETZWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 g/mol . It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride typically involves the reaction of piperidine with 3-methyl-2-butenyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and undergo specific chemical reactions.

Properties

IUPAC Name

4-(3-methylbut-2-enoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h5,10-11H,3-4,6-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBCXPPXETZWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1CCNCC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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